molecular formula C3H7N3O3S B105786 2-Azidoethyl methanesulfonate CAS No. 75178-70-0

2-Azidoethyl methanesulfonate

Cat. No. B105786
CAS RN: 75178-70-0
M. Wt: 165.17 g/mol
InChI Key: SEWGFZSRLNWBEY-UHFFFAOYSA-N
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Patent
US08871728B2

Procedure details

To a solution of compound 2-azidoethanol (1.00 g, 11.49 mmol) in THF (25 mL) and triethylamine (Et3N) (2.418 mL, 17.24 mmol) was added mesyl chloride (1.328 mL, 17.24 mmol) at 0° C., and the mixture was allowed to warm to room temperature. Stirring continued for 3 h, during which TLC revealed a quantitative conversion into a higher Rf product. CH2Cl2 (70 mL) and saturated sodium bicarbonate (50 mL) were added, and the two layers were separated. The organic layer was washed with sodium bicarbonate (2×50 mL), saturated brine (45 mL) and dried over Na2SO4. Solvent was evaporated off to give crude compound 156a (1.70 g) as a colorless oil, which was used for next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.418 mL
Type
reactant
Reaction Step One
Quantity
1.328 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].C(N(CC)CC)C.[S:14](Cl)([CH3:17])(=[O:16])=[O:15].C(=O)(O)[O-].[Na+]>C1COCC1.C(Cl)Cl>[CH3:17][S:14]([O:6][CH2:5][CH2:4][N:1]=[N+:2]=[N-:3])(=[O:16])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])CCO
Name
Quantity
2.418 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.328 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two layers were separated
WASH
Type
WASH
Details
The organic layer was washed with sodium bicarbonate (2×50 mL), saturated brine (45 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)OCCN=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.